molecular formula C16H20BrNO4 B2590016 3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2138059-24-0

3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2590016
CAS No.: 2138059-24-0
M. Wt: 370.243
InChI Key: BIGFBTXXYHIDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-8-7-16(10-18,13(19)20)11-5-4-6-12(17)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGFBTXXYHIDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138059-24-0
Record name 3-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known as (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₁₆H₂₀BrNO₄
Molecular Weight370.24 g/mol
IUPAC Name(3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
PubChem CID44828618

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer therapy. The following mechanisms have been observed:

  • Inhibition of Kinases : Compounds with similar structures have shown selective inhibition of kinases, which are crucial in cell signaling pathways. For instance, a derivative with a bromophenyl group demonstrated significant activity against Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
  • Impact on Cell Cycle : Studies have shown that the compound can induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Biological Activity

The biological activity of this compound is primarily linked to its effects on various cellular processes:

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, at an IC50 concentration of 168.78 µM, it was found to significantly increase the percentage of cells in the G1 phase while reducing those in the S and G2 phases .

Cytotoxicity

The compound has been evaluated for cytotoxic effects against various cell lines. The results indicate that while it exhibits some level of cytotoxicity, it also shows selectivity towards cancerous cells compared to normal cells .

Case Studies

  • MCF-7 Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with the compound led to increased apoptosis rates compared to controls. The data showed a total death rate of 2.16% for treated cells against 1.52% for controls, indicating enhanced apoptotic activity .
  • Kinase Assays : A series of kinase assays demonstrated that derivatives of this compound could inhibit key kinases involved in cancer progression. This highlights its potential as a lead compound for further development in targeted cancer therapies .

Safety and Toxicology

Safety data indicates that the compound may cause skin and eye irritation upon contact and poses specific target organ toxicity risks with single exposure . Proper handling protocols must be adhered to during research and application.

Scientific Research Applications

Therapeutic Applications

The compound has been studied for various therapeutic effects, particularly in neurology and psychiatry. Its applications include:

  • Neuroprotective Effects :
    • Research indicates that compounds similar to 3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid exhibit protective effects against neurodegenerative disorders such as epilepsy and Alzheimer's disease. These compounds may improve cognitive functions and mitigate symptoms associated with these conditions .
  • Anti-inflammatory Properties :
    • The compound has shown potential in treating inflammatory disorders, such as arthritis and irritable bowel syndrome. It works by modulating inflammatory pathways, thereby reducing pain and inflammation .
  • Anxiolytic and Antidepressant Effects :
    • Preliminary studies suggest that this compound may have anxiolytic (anxiety-reducing) and antidepressant properties, making it a candidate for further investigation in the treatment of mood disorders .

Case Studies

Several studies have documented the applications of this compound in various contexts:

  • Neuroprotective Study :
    • A study demonstrated that derivatives of pyrrolidine carboxylic acids exhibited significant neuroprotective effects in animal models of epilepsy, suggesting potential therapeutic applications in human patients .
  • Anti-inflammatory Research :
    • In vitro studies indicated that the compound effectively reduced pro-inflammatory cytokine levels in cell cultures, supporting its use in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Aromatic Ring

Compound A : (3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
  • CAS : 169248-97-9 .
  • Molecular Formula: C₁₇H₂₀F₃NO₄.
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) replaces bromine (-Br) on the phenyl ring.
    • Impact :
  • Increased electron-withdrawing effect due to -CF₃, enhancing metabolic stability but reducing polarizability compared to -Br .
  • Lower molecular weight (359.34 vs. 370.24) due to fluorine substitution .
Compound B : 2-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
  • CAS : 351002-87-4 .
  • Molecular Formula: C₁₇H₂₂ClNO₄.
  • Key Differences :
    • Substituent : Chlorophenylmethyl (-CH₂-C₆H₄-Cl) replaces bromophenyl.
    • Position : Substituent at pyrrolidine position 2 instead of 4.
    • Impact :
  • Chlorine’s smaller size and lower lipophilicity compared to bromine may reduce membrane permeability .

Functional Group Modifications

Compound C : 3-Amino-1-Boc-pyrrolidine-3-carboxylic acid
  • CAS : 862372-66-5 .
  • Molecular Formula : C₁₀H₁₈N₂O₄.
  • Key Differences: Substituent: Amino (-NH₂) replaces bromophenyl. Impact:
  • Loss of aromaticity reduces π-π stacking capabilities critical in receptor binding .
Compound D : (3R)-1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid
  • CAS: Not specified (PDB ligand PQT) .
  • Molecular Formula: C₁₁H₁₂ClNO₂.
  • Key Differences: Protection: No Boc group; free amine at position 1. Substituent: 2-Chlorophenyl instead of 3-bromophenyl. Impact:
  • Increased reactivity due to unprotected amine but reduced synthetic versatility .
  • Ortho-substituted chlorine may induce steric hindrance, altering binding kinetics .

Comparative Data Table

Property Target Compound Compound A (CF₃) Compound B (Cl-CH₂-) Compound C (NH₂)
Molecular Weight 370.24 359.34 339.81 230.26
Substituent 3-Bromophenyl 3-Trifluoromethylphenyl 3-Chlorophenylmethyl Amino
Boc Protection Yes Yes Yes Yes
Key Functional Group Carboxylic Acid Carboxylic Acid Carboxylic Acid Carboxylic Acid
Polarizability High (due to Br) Low (due to F) Moderate (due to Cl) Low
Potential Applications Protease inhibition, peptides Metabolic stable probes Conformational studies Peptide modifications

Research Findings and Implications

  • Bromine vs. Halogen Substitution : Bromine’s polarizability enhances van der Waals interactions in target binding, making the target compound more suitable for enzyme inhibition compared to -CF₃ or -Cl analogs .
  • Boc Protection : The Boc group in the target compound and analogs (A, B, C) improves stability during synthesis but requires deprotection for biological activity .
  • Carboxylic Acid Role : The carboxylic acid moiety enables salt formation and hydrogen bonding, critical for solubility and receptor interaction across all analogs .

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.